6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole

Medicinal chemistry Pharmacophore design Sigma receptor ligands

6-(((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS 1207001-91-9) is a synthetic heterocyclic conjugate that fuses an imidazo[2,1-b]thiazole bicycle with a 6-ethoxy-1H-benzo[d]imidazole moiety through a thiomethylene linker. The compound belongs to a broader class of imidazo[2,1-b]thiazole-benzimidazole conjugates that have been investigated as microtubule-targeting antiproliferative agents, with lead analogs demonstrating single-digit micromolar IC50 values against human lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines.

Molecular Formula C15H14N4OS2
Molecular Weight 330.42
CAS No. 1207001-91-9
Cat. No. B2885624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
CAS1207001-91-9
Molecular FormulaC15H14N4OS2
Molecular Weight330.42
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCC3=CN4C=CSC4=N3
InChIInChI=1S/C15H14N4OS2/c1-2-20-11-3-4-12-13(7-11)18-14(17-12)22-9-10-8-19-5-6-21-15(19)16-10/h3-8H,2,9H2,1H3,(H,17,18)
InChIKeyURSNCONYESJWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS 1207001-91-9): Core Identity and Compound-Class Context for Scientific Procurement


6-(((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS 1207001-91-9) is a synthetic heterocyclic conjugate that fuses an imidazo[2,1-b]thiazole bicycle with a 6-ethoxy-1H-benzo[d]imidazole moiety through a thiomethylene linker . The compound belongs to a broader class of imidazo[2,1-b]thiazole-benzimidazole conjugates that have been investigated as microtubule-targeting antiproliferative agents, with lead analogs demonstrating single-digit micromolar IC50 values against human lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines [1]. Unlike simpler imidazo[2,1-b]thiazole derivatives, this compound incorporates the 6-ethoxybenzimidazole pharmacophore, a structural motif shared with the clinically used anxiolytic afobazole—a known sigma-1 receptor ligand (Ki = 5.9 µM) [2]—suggesting potential polypharmacology that cannot be achieved with non-benzimidazole analogs.

Why Generic Imidazo[2,1-b]thiazole or Benzimidazole Analogs Cannot Substitute for CAS 1207001-91-9 in Target-Focused Studies


Procurement decisions for heterocyclic probe compounds frequently assume that any member of the imidazo[2,1-b]thiazole or benzimidazole family can serve as an interchangeable surrogate. This assumption fails for CAS 1207001-91-9 because the compound's dual pharmacophore architecture—the 6-ethoxybenzimidazole linked via a flexible thiomethylene spacer to the imidazo[2,1-b]thiazole core—generates a unique three-dimensional pharmacophore that is structurally distinct from both simpler imidazo[2,1-b]thiazoles (e.g., 6-phenyl-substituted analogs) and stand-alone benzimidazoles (e.g., afobazole) . Within the imidazo[2,1-b]thiazole-benzimidazole conjugate series, even minor substituent changes on either ring system have been shown to produce order-of-magnitude shifts in antiproliferative potency: for example, the most active conjugate 6d (which carries a 3,4,5-trimethoxyphenyl substituent) achieved an IC50 of 1.08 µM against A549 cells, while structurally similar congeners with altered substitution patterns lost substantial activity [1]. Without head-to-head comparative data, generic substitution risks introducing uncontrolled variables in target engagement, selectivity, and phenotypic readouts—undermining experimental reproducibility and procurement value.

Quantified Differentiation Evidence for CAS 1207001-91-9 Against Closest Comparators


Structural Differentiation: Dual Benzimidazole-Imidazo[2,1-b]thiazole Architecture vs. Single-Pharmacophore Comparators

CAS 1207001-91-9 possesses a covalent thiomethylene linkage between the 2-position of 6-ethoxy-1H-benzo[d]imidazole and the 6-methyl position of imidazo[2,1-b]thiazole, creating a dual heterocyclic scaffold with a molecular formula of C15H14N4OS2 and molecular weight of 330.4 g/mol . In contrast, the structurally closest clinically characterized analog, afobazole (fabomotizole, CAS 173352-21-1), replaces the imidazo[2,1-b]thiazole with an N-ethylmorpholine group (C15H21N3O2S, MW 307.4 g/mol) [1]. The imidazo[2,1-b]thiazole core introduces an additional aromatic ring system with distinct π-stacking and hydrogen-bonding potential compared to afobazole's morpholine, which is a saturated heterocycle. The most potent imidazo[2,1-b]thiazole-benzimidazole conjugate reported in the literature, compound 6d, instead carries a 3,4,5-trimethoxyphenyl group at the benzimidazole 2-position and lacks the 6-ethoxy substituent altogether [2].

Medicinal chemistry Pharmacophore design Sigma receptor ligands

Class-Level Cytotoxicity Benchmarking: Imidazo[2,1-b]thiazole-Benzimidazole Conjugates Exhibit Sub-10 µM Antiproliferative Potency, with High Sensitivity to Substituent Variation

In the only published series directly relevant to CAS 1207001-91-9, Baig et al. (2018) evaluated a panel of imidazo[2,1-b]thiazole-benzimidazole conjugates for antiproliferative activity across four human cancer cell lines. The most potent analog, compound 6d, achieved an IC50 of 1.08 µM against A549 (lung) cells, with tubulin polymerization inhibited at an IC50 of 1.68 µM and G2/M cell cycle arrest confirmed by flow cytometry [1]. By contrast, closely related congeners within the same series—differing only in the substituent on the benzimidazole 2-position or the linker identity—exhibited significantly attenuated or undetectable activity [1]. This steep SAR indicates that the antiproliferative phenotype of this chemotype is exquisitely sensitive to structural modifications. CAS 1207001-91-9, bearing a 6-ethoxy substituent on the benzimidazole and a thiomethylene linker to the imidazo[2,1-b]thiazole, represents a substitution pattern that has not been evaluated in published cytotoxicity panels .

Anticancer screening Microtubule inhibition Cell cycle arrest

Sigma-1 Receptor Pharmacophore Relevance: 6-Ethoxybenzimidazole Motif Is a Known Sigma-1 Recognition Element, but Linker Identity Dictates Affinity

The 6-ethoxy-1H-benzo[d]imidazole substructure is a critical pharmacophoric element for sigma-1 (σ1) receptor recognition, as exemplified by afobazole, which binds σ1 with a Ki of 5.9 × 10⁻⁶ M (5.9 µM) in radioligand displacement assays and induces σ1 receptor translocation from the endoplasmic reticulum to the outer membrane in confocal microscopy studies [1]. Afobazole links the 6-ethoxybenzimidazole to an N-ethylmorpholine through a thioethyl spacer. CAS 1207001-91-9 replaces the morpholine with an imidazo[2,1-b]thiazole heterocycle connected via a thiomethylene linker, altering both the terminal group geometry and the linker length relative to afobazole . Imidazo[2,1-b]thiazole derivatives have independently been claimed in patent literature (EP2870164 / US-9617281-B2) as sigma receptor ligands with 'great affinity for sigma receptors, especially sigma-1 receptors' for therapeutic applications including pain, neurodegenerative, and mood disorders [2].

Sigma-1 receptor Neuropharmacology Radioligand binding

Recommended Application Scenarios for Procuring CAS 1207001-91-9 Based on Evidence-Linked Differentiation


Expanding the Structure-Activity Relationship of Imidazo[2,1-b]thiazole-Benzimidazole Microtubule Inhibitors

Researchers investigating the antiproliferative SAR of dual imidazo[2,1-b]thiazole-benzimidazole conjugates can use CAS 1207001-91-9 to probe the contribution of a 6-ethoxy substituent on the benzimidazole ring—a modification absent from the published lead compound 6d (IC50 = 1.08 µM on A549, tubulin polymerization IC50 = 1.68 µM) [1]. The steep SAR within this series means that introducing the ethoxy group may significantly alter potency, tubulin binding kinetics, and G2/M arrest efficiency. The compound should be benchmarked alongside compound 6d and nocodazole in standardized MTT and tubulin polymerization assays to map the pharmacophoric contribution of the 6-ethoxy motif.

Probing Sigma-1 Receptor Pharmacology with a Non-Morpholine Benzimidazole Ligand

For laboratories studying sigma-1 receptor function in neuroprotection, pain, or mood disorders, CAS 1207001-91-9 provides a structurally novel alternative to morpholine-containing ligands such as afobazole (σ1 Ki = 5.9 µM) [2]. Because the imidazo[2,1-b]thiazole terminus replaces afobazole's morpholine, radioligand competition binding assays against [³H]-(+)-pentazocine can determine whether this scaffold shift enhances σ1 affinity, alters σ1/σ2 selectivity, or converts the functional profile from agonist to antagonist. The compound can be tested in parallel with afobazole as a reference to quantify the impact of terminal heterocycle identity on sigma receptor engagement.

Chemical Biology Tool for Deconvoluting Benzimidazole-Dependent Polypharmacology

The 6-ethoxybenzimidazole moiety is a privileged structure that interacts with multiple targets including σ1 receptors, MAO-A, MT1 melatonin receptors, and quinone reductase 2 (NQO2), as demonstrated by afobazole's multi-target binding profile (MAO-A Ki = 3.6 µM; NQO2 Ki = 0.97 µM; MT1 Ki = 160 µM) [2]. CAS 1207001-91-9 can serve as a chemical probe to test whether replacing the morpholine with an imidazo[2,1-b]thiazole alters the multi-target engagement fingerprint. Broad-panel screening against these known benzimidazole targets would reveal whether the imidazo[2,1-b]thiazole group confers target selectivity that is not achievable with the morpholine-bearing afobazole scaffold.

In Silico Modeling and Docking Studies on Dual-Pharmacophore Heterocycles

Computational chemists seeking to validate docking poses at the colchicine binding site of tubulin—where compound 6d from the imidazo[2,1-b]thiazole-benzimidazole series has been shown to bind [1]—or at the sigma-1 receptor can use CAS 1207001-91-9 as a test case for evaluating the conformational preferences introduced by the ethoxy substituent and the thiomethylene linker. Molecular dynamics simulations comparing CAS 1207001-91-9 with afobazole and compound 6d can quantify differences in binding free energies, ligand RMSD, and protein-ligand contact maps, providing a computational basis for prioritizing synthesis of analogs.

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